molecular formula C11H20N2S B131214 N-(dicyclopropylmethyl)-N-propylthiourea CAS No. 155047-67-9

N-(dicyclopropylmethyl)-N-propylthiourea

Cat. No.: B131214
CAS No.: 155047-67-9
M. Wt: 212.36 g/mol
InChI Key: WAJGFMYEKKXNMB-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-N-propylthiourea is a thiourea derivative characterized by a central thiourea (N-C(=S)-N) backbone with two distinct substituents: a dicyclopropylmethyl group and a propyl chain. Thioureas are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

CAS No.

155047-67-9

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

1-(dicyclopropylmethyl)-1-propylthiourea

InChI

InChI=1S/C11H20N2S/c1-2-7-13(11(12)14)10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3,(H2,12,14)

InChI Key

WAJGFMYEKKXNMB-UHFFFAOYSA-N

SMILES

CCCN(C(C1CC1)C2CC2)C(=S)N

Canonical SMILES

CCCN(C(C1CC1)C2CC2)C(=S)N

Synonyms

Thiourea, N-(dicyclopropylmethyl)-N-propyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(dicyclopropylmethyl)-N-propylthiourea with structurally related thiourea derivatives, focusing on substituents, molecular weights, and key properties inferred from analogs.

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications (Inferred)
This compound R1: Dicyclopropylmethyl, R2: Propyl Not specified Not provided Not available Likely high lipophilicity due to bulky cyclopropyl groups; potential enzyme inhibition
Thiourea, N-phenyl-N'-propyl R1: Phenyl, R2: Propyl C10H14N2S 194.30 13140-47-1 Known as a corrosion inhibitor; moderate solubility in polar solvents
Thiourea, N-phenyl-N'-(3-phenylpropyl) R1: Phenyl, R2: 3-Phenylpropyl C16H18N2S 270.40 15093-43-3 Enhanced aromatic interactions; possible antimicrobial activity
N,N-Diisopropylthiourea (halogenated aryl) R1: 2,4-Dibromo-6-fluorophenyl, R2: Diisopropyl C13H16Br2FN2S 414.06 1980054-14-5 High steric bulk; potential use in organocatalysis
1-Neopentyl-3-phenylthiourea R1: Neopentyl, R2: Phenyl C12H18N2S 222.35 15093-39-7 Improved thermal stability due to branched alkyl group

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The dicyclopropylmethyl group in the target compound likely increases lipophilicity compared to phenyl (e.g., N-phenyl-N'-propylthiourea) or linear alkyl substituents. This could enhance membrane permeability but reduce aqueous solubility .
  • In contrast, halogenated aryl derivatives (e.g., N,N-diisopropylthiourea with bromo/fluoro groups) exhibit even higher hydrophobicity and electronic effects, influencing binding to biological targets .

Branched substituents (e.g., neopentyl in 1-Neopentyl-3-phenylthiourea) similarly enhance steric hindrance, which can stabilize transition states in catalytic processes .

Hydrogen-Bonding Capacity :

  • All thioureas share the ability to form hydrogen bonds via the thiocarbonyl sulfur and NH groups. However, electron-withdrawing substituents (e.g., halogens in halogenated aryl analogs) may weaken this capability, while alkyl or aryl groups preserve it .

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